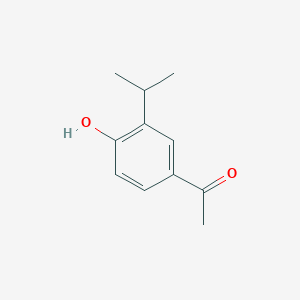

1-(4-Hydroxy-3-isopropylphenyl)ethanone

Description

Contextualization within Aromatic Hydroxyketones and Acetophenone (B1666503) Derivatives Research

1-(4-Hydroxy-3-isopropylphenyl)ethanone belongs to the class of organic compounds known as aromatic hydroxyketones. These are characterized by a ketone functional group and at least one hydroxyl group directly attached to an aromatic ring. More specifically, it is a derivative of acetophenone, which is the simplest aromatic ketone. mdpi.com Acetophenone and its derivatives are foundational structures in organic synthesis and are recognized for their utility as intermediates and synthons for a wide range of more complex molecules, including various heterocyclic compounds. nih.govnih.gov

Research into hydroxyacetophenones, such as 4-hydroxyacetophenone (p-HAP), is extensive due to their presence in various natural sources and their wide-ranging applications in the pharmaceutical and cosmetic industries. nih.gov These compounds often serve as precursors in the synthesis of pharmaceuticals and other biologically active molecules. scispace.cominnovareacademics.in The study of this compound fits within this broader research context, providing a platform to understand how additional substitution on the phenyl ring—in this case, by an isopropyl group—modifies the properties and reactivity of the hydroxyacetophenone scaffold.

Significance of the Isopropyl and Hydroxyl Functionalities in Research Design

The specific arrangement of the hydroxyl and isopropyl groups on the phenyl ring of this compound is of significant interest in research design. Each functional group imparts distinct electronic, steric, and solubility characteristics to the molecule. ashp.org

Hydroxyl Group (-OH): The phenolic hydroxyl group is a versatile functional group in organic chemistry. researchgate.net It is an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. Its ability to donate a lone pair of electrons to the aromatic ring via resonance can influence the reactivity of the entire molecule. ashp.org Furthermore, the hydroxyl group can form hydrogen bonds, which significantly impacts the compound's physical properties, such as melting point, boiling point, and solubility. researchgate.net This hydrogen-bonding capability is also crucial in molecular recognition and binding to biological targets, making hydroxyl-containing compounds a frequent focus in medicinal chemistry. researchgate.nethyphadiscovery.com

Isopropyl Group (-CH(CH₃)₂): The isopropyl group is an alkyl substituent that primarily influences the molecule's steric and lipophilic properties. britannica.com As a bulky group, it can provide steric hindrance, directing incoming reagents to specific positions on the aromatic ring during a chemical reaction. It is an electron-donating group through induction, further activating the aromatic ring. The addition of the isopropyl group increases the lipophilicity (fat-solubility) of the molecule, a property that is often modulated in the design of new compounds. Isopropyl alcohol, a common organic compound, is widely used as a solvent and disinfectant. britannica.comontosight.ai

The combination of these two groups ortho to each other creates a specific chemical environment that can be exploited in synthesis and studied for its unique reactivity patterns.

Historical Overview of Research on Analogous Chemical Entities

While specific historical milestones for this compound are not extensively documented, the foundation of its research lies in the broader history of aromatic ketone synthesis. A cornerstone reaction for the preparation of hydroxyarylketones is the Fries rearrangement, named after German chemist Karl Theophil Fries. wikipedia.orgsigmaaldrich.com This reaction, first reported in the early 20th century, involves the conversion of a phenolic ester to an ortho- or para-hydroxy aryl ketone using a Lewis acid catalyst. wikipedia.orgbyjus.comorganicreactions.org

The Fries rearrangement has been a subject of study for over a century and remains industrially important for synthesizing hydroxyarylketones, which are valuable intermediates for pharmaceuticals. wikipedia.orgelectronicsandbooks.com The reaction's conditions, such as temperature and solvent, can be adjusted to favor either the ortho or para product. byjus.com Early research focused on understanding the mechanism and scope of this rearrangement. organicreactions.org

Studies on simpler analogous compounds like 2- and 4-hydroxyacetophenone have a long history, as these are key building blocks in organic synthesis. nih.govnih.gov Similarly, the synthesis and properties of isopropylphenols, such as 2-isopropylphenol (B134262) and 4-isopropylphenol, have been well-established, often produced by the alkylation of phenol (B47542) with propylene. google.comwikipedia.org Research into these parent structures paved the way for investigating more complex derivatives like this compound, allowing chemists to build upon established synthetic methodologies and reactivity principles.

Interactive Data Table: Properties of Analogous Compounds

The following table compares the physical and chemical properties of this compound with related acetophenone and phenol derivatives.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Features |

| This compound | C₁₁H₁₄O₂ | 178.23 | Subject compound |

| 4-Hydroxyacetophenone | C₈H₈O₂ | 136.15 | Parent hydroxyketone structure nih.gov |

| 4-Isopropylacetophenone | C₁₁H₁₄O | 162.23 | Lacks the hydroxyl group nih.gov |

| 4-Isopropylphenol | C₉H₁₂O | 136.19 | Lacks the acetyl group wikipedia.org |

| 2-Isopropylphenol | C₉H₁₂O | 136.19 | Isomeric phenol structure google.com |

Structure

3D Structure

Propriétés

Formule moléculaire |

C11H14O2 |

|---|---|

Poids moléculaire |

178.23 g/mol |

Nom IUPAC |

1-(4-hydroxy-3-propan-2-ylphenyl)ethanone |

InChI |

InChI=1S/C11H14O2/c1-7(2)10-6-9(8(3)12)4-5-11(10)13/h4-7,13H,1-3H3 |

Clé InChI |

KGNCTFNTJVHWEN-UHFFFAOYSA-N |

SMILES canonique |

CC(C)C1=C(C=CC(=C1)C(=O)C)O |

Origine du produit |

United States |

Structural Elucidation and Advanced Characterization Techniques in Research

Spectroscopic Analysis for Molecular Structure Confirmation

Spectroscopic analysis is instrumental in piecing together the molecular puzzle of 1-(4-hydroxy-3-isopropylphenyl)ethanone. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique and complementary information regarding the compound's structure and electronic properties.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups. A broad absorption band in the region of 3500-3200 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The strong, sharp absorption band around 1670 cm⁻¹ is characteristic of the C=O stretching vibration of the ketone. The presence of the aromatic ring is confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H stretching vibrations just above 3000 cm⁻¹. The C-H stretching vibrations of the isopropyl and acetyl groups would be observed in the 2960-2850 cm⁻¹ range. vscht.czlibretexts.org

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Phenolic O-H stretch | 3500 - 3200 | Broad, Strong |

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| Aliphatic C-H stretch | 2960 - 2850 | Medium to Strong |

| Carbonyl C=O stretch | ~1670 | Strong, Sharp |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound typically exhibit two main types of absorption bands in the UV-Vis region. The more intense bands, usually found at shorter wavelengths (around 200-280 nm), are due to π → π* transitions within the benzene (B151609) ring and the carbonyl group. A weaker absorption band, often appearing at longer wavelengths (around 280-350 nm), is attributed to the n → π* transition of the non-bonding electrons on the carbonyl oxygen to the π* anti-bonding orbital. youtube.comyoutube.com The exact position and intensity of these bands can be influenced by the solvent and the substituents on the aromatic ring.

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Approximate λmax (nm) |

|---|---|

| π → π* | ~220-280 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool in the structural elucidation of organic compounds. It provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which allows for the determination of the molecular weight and offers clues about the molecule's structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact molecular mass of a compound with high precision. This precision allows for the calculation of the elemental composition of the molecule, which is a critical step in confirming its identity. For this compound, the molecular formula is C₁₁H₁₄O₂.

The theoretical (monoisotopic) exact mass can be calculated based on the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, and ¹⁶O). A hypothetical HRMS analysis would be expected to yield a mass that is very close to this calculated value, typically within a few parts per million (ppm), thereby confirming the elemental formula. epa.gov

Table 1: Hypothetical HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄O₂ |

| Calculated Exact Mass | 178.0994 g/mol |

| Hypothetical Observed Mass | 178.0992 g/mol |

| Mass Error | -1.1 ppm |

This level of accuracy helps to distinguish between compounds that may have the same nominal mass but different elemental compositions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for assessing the purity of a volatile compound like this compound and for identifying any impurities. nih.gov

In a typical GC-MS analysis, the sample is vaporized and separated on a GC column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum shows the molecular ion (M⁺) and a series of fragment ions. The fragmentation pattern is a unique fingerprint that helps to identify the compound.

Loss of a methyl radical (•CH₃): Cleavage of the acetyl group would result in a prominent peak at m/z 163.

Benzylic cleavage: Loss of a methyl radical from the isopropyl group to form a stable secondary benzylic carbocation would also contribute to the peak at m/z 163.

Formation of the acylium ion: A peak at m/z 43, corresponding to the [CH₃CO]⁺ ion, is characteristic of methyl ketones.

Table 2: Predicted Key Mass Fragments for this compound in GC-MS

| m/z | Predicted Fragment Ion | Significance |

|---|---|---|

| 178 | [C₁₁H₁₄O₂]⁺ | Molecular Ion (M⁺) |

| 163 | [M - CH₃]⁺ | Loss of a methyl radical from either the acetyl or isopropyl group |

| 43 | [CH₃CO]⁺ | Acylium ion, characteristic of a methyl ketone structure |

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is fundamental to chemical analysis, providing reliable methods for separating components of a mixture for the purposes of identification, quantification, and purification.

High-Performance Liquid Chromatography (HPLC) for Purity and Retention Time Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile or thermally sensitive compounds. For a moderately polar compound like this compound, a reversed-phase HPLC method would be highly suitable. In this mode, the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a more polar solvent mixture, such as methanol (B129727)/water or acetonitrile (B52724)/water.

The purity of a sample is determined by injecting it into the HPLC system and observing the resulting chromatogram. A pure compound will ideally show a single, sharp peak at a characteristic retention time (tᵣ). researchgate.net The presence of additional peaks indicates impurities. The retention time is a specific property for a compound under a defined set of conditions (column, mobile phase composition, flow rate, and temperature). sigmaaldrich.com

Table 3: Hypothetical Reversed-Phase HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | 60:40 Acetonitrile:Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Hypothetical Retention Time | 4.5 minutes |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used extensively in synthetic organic chemistry to monitor the progress of a reaction. scientificlabs.co.ukjohnshopkins.edu It allows the chemist to qualitatively observe the consumption of starting materials and the formation of products over time. researchgate.net

To monitor the synthesis of this compound (e.g., via Friedel-Crafts acylation of 2-isopropylphenol), a TLC plate (typically silica (B1680970) gel) is used. Three spots are applied at the baseline: the starting material (reactant), a co-spot (a mix of reactant and the reaction mixture), and the reaction mixture itself. youtube.com The plate is then developed in an appropriate solvent system (mobile phase), which is chosen to achieve good separation between the reactant and the product.

As the reaction proceeds, aliquots are taken from the reaction mixture and spotted on the TLC plate. The disappearance of the reactant spot and the appearance of a new product spot indicate that the reaction is progressing. The reaction is considered complete when the reactant spot is no longer visible in the reaction mixture lane. youtube.com

Table 4: Illustration of TLC for Reaction Monitoring

| Lane on TLC Plate | Spot at Time = 0 | Spot at Intermediate Time | Spot at Completion |

|---|---|---|---|

| 1: Reactant | One spot (e.g., Rf = 0.7) | One spot (Rf = 0.7) | One spot (Rf = 0.7) |

| 2: Co-spot | One spot (Rf = 0.7) | Two spots (Rf = 0.7 and 0.4) | Two spots (Rf = 0.7 and 0.4) |

| 3: Reaction Mixture | One spot (Rf = 0.7) | Two spots (Rf = 0.7 and 0.4) | One spot (Rf = 0.4) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a molecule in the solid state. This technique requires a single, high-quality crystal of the compound. If such a crystal can be grown, its diffraction pattern when exposed to an X-ray beam can be analyzed to build a precise model of the electron density, and thus the atomic arrangement. researchgate.net

This analysis provides unambiguous information on:

Bond lengths and bond angles.

The conformation of the molecule.

Intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

A review of the current scientific literature and structural databases indicates that the crystal structure of this compound has not yet been reported. If this analysis were to be performed, it would provide conclusive proof of the compound's structure and reveal how the molecules pack together in the solid state, including the role of the phenolic hydroxyl group in potential hydrogen-bonding networks. researchgate.net

Based on a comprehensive search of available scientific literature, detailed computational and theoretical studies focusing specifically on the chemical compound This compound are not publicly available. Therefore, the creation of an article with specific research findings and data tables as per the requested outline is not possible at this time.

While the methodologies outlined—such as Density Functional Theory (DFT) for geometry optimization, Frontier Molecular Orbital (HOMO/LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, vibrational frequency prediction, and the calculation of global chemical reactivity descriptors—are standard and powerful techniques in computational chemistry for analyzing molecular properties, published research applying these methods to this compound could not be located.

To fulfill the user's request, access to specific academic papers or research databases containing this information would be necessary. Without such sources, generating an article that is both scientifically accurate and adheres to the strict requirement of including detailed research findings and data tables for this particular compound is not feasible.

Computational and Theoretical Studies of 1 4 Hydroxy 3 Isopropylphenyl Ethanone

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools to predict how a compound like 1-(4-hydroxy-3-isopropylphenyl)ethanone will interact with biological molecules at an atomic level.

Molecular docking predicts the preferred orientation of a molecule when bound to a target, such as a protein or enzyme, to form a stable complex. This is crucial for understanding the potential biological activity of the compound.

Docking studies on analogous phenolic compounds consistently reveal their ability to fit into the active sites of various enzymes. The binding affinity, often measured in kcal/mol, indicates the strength of the interaction. For instance, studies on similar hydroxyphenyl derivatives targeting enzymes like urease have shown that the hydroxyl and carbonyl groups are critical for forming key interactions. The binding modes typically involve a combination of hydrogen bonds, where the hydroxyl group acts as a donor and the ethanone's carbonyl oxygen as an acceptor, and hydrophobic interactions involving the phenyl ring and the isopropyl group. These interactions collectively contribute to a favorable negative binding energy, suggesting stable complex formation.

Table 1: Predicted Binding Affinities of Analogous Hydroxyphenyl Ethanone (B97240) Derivatives Against Various Biological Targets

| Biological Target | Compound Class | Predicted Binding Affinity (kcal/mol) | Key Interaction Types |

|---|---|---|---|

| Urease | Halo-substituted ester/amide derivatives | -7.80 to -7.90 | Hydrogen Bonding, Hydrophobic Interactions |

| Cyclooxygenase-2 (COX-2) | Flavone derivatives | Not Specified | Hydrogen Bonding, Hydrophobic Contacts |

Note: This table is illustrative, based on data for structurally related compounds, to demonstrate the typical range and nature of interactions.

The stability of the ligand-target complex is determined by specific interactions with amino acid residues in the protein's binding pocket. For phenolic compounds, interactions with polar residues like Tyrosine, Serine, and Aspartic Acid are common via hydrogen bonds. The aromatic ring of this compound can form π-π stacking or hydrophobic interactions with residues such as Phenylalanine, Tryptophan, and Leucine. The isopropyl group further enhances hydrophobic interactions within the binding pocket, potentially increasing binding affinity and specificity. For example, in studies of flavones with the COX-2 enzyme, key interactions were observed with residues like Tyr385, Tyr355, and Arg120.

Molecular dynamics (MD) simulations provide a view of the dynamic behavior of the ligand-protein complex over time, offering insights into its stability and the flexibility of the compound within the binding site. Key metrics used to analyze these simulations are the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

A low and stable RMSD value for the protein backbone and the ligand over the simulation time (e.g., 100 nanoseconds) indicates that the complex is stable and does not undergo significant conformational changes. This suggests a strong and consistent binding mode. The RMSF analysis reveals the fluctuation of individual amino acid residues or atoms within the ligand. Lower RMSF values for the ligand and the interacting residues signify a stable binding interaction. For related phenol (B47542) inhibitors, MD simulations have confirmed the stability of their complexes with target proteins, showing minimal deviation and fluctuation, which supports the docking predictions.

Table 2: Representative Molecular Dynamics Simulation Stability Metrics

| Metric | System | Typical Value Range | Interpretation |

|---|---|---|---|

| Protein RMSD | Ligand-Protein Complex | ~1-3 Å | Low, stable values indicate a stable protein structure upon ligand binding. |

| Ligand RMSD | Ligand within Binding Site | < 2 Å | Low, stable values suggest the ligand maintains a consistent binding pose. |

Note: This table represents typical values observed in MD simulations of small molecule-protein complexes to illustrate the concepts of stability and flexibility.

Molecular Docking for Ligand-Target Interactions

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This allows for the prediction of the activity of new, unsynthesized molecules.

Both 2D and 3D QSAR models have been developed for classes of compounds that include acetophenone (B1666503) and hydroxyphenyl structures.

2D-QSAR models correlate biological activity with physicochemical properties or topological indices derived from the 2D structure. For antibacterial acetophenone derivatives, studies have shown that descriptors related to electronic properties (like LUMO energy), topology (shape indices), and hydrophobicity (LogP) are crucial for activity. A typical 2D-QSAR model is represented by a linear regression equation. The statistical quality of these models is assessed by parameters like the squared correlation coefficient (R²) and the cross-validated correlation coefficient (Q²), with values closer to 1.0 indicating a more robust and predictive model. For instance, a QSAR study on acetophenones reported models with R² values ranging from 0.76 to 0.91.

Table 3: Statistical Parameters for Representative QSAR Models

| QSAR Model Type | Compound Series | R² (Goodness of Fit) | Q² (Internal Predictability) | Key Descriptors/Fields |

|---|---|---|---|---|

| 2D-QSAR (MLR) | Antibacterial Acetophenones | 0.76 - 0.91 | 0.56 - 0.85 | Spatial, Electronic, Topological |

| 3D-QSAR (CoMFA) | Phenyl Alkyl Ketones | up to 0.97 | up to 0.76 | Steric, Electrostatic |

Note: This table is based on data from studies on related compound series to illustrate the statistical robustness of QSAR models.

Derivation of Physicochemical and Topological Descriptors

In computational chemistry and quantitative structure-activity relationship (QSAR) studies, descriptors are numerical values that characterize the properties of a molecule. frontiersin.org The derivation of these descriptors for a compound like this compound is a foundational step in building predictive models. These descriptors are broadly categorized into physicochemical and topological types, each providing distinct insights into the molecule's behavior.

Physicochemical Descriptors

Physicochemical descriptors quantify the physical and chemical properties of a molecule. These are often calculated using specialized software and are crucial for predicting a compound's pharmacokinetic and pharmacodynamic behavior. frontiersin.orgresearchgate.net For this compound, these descriptors would be derived from its two-dimensional and three-dimensional structures.

Commonly derived physicochemical properties include:

Molecular Weight: The sum of the atomic weights of all atoms in the molecule.

LogP (Octanol-Water Partition Coefficient): A measure of the molecule's lipophilicity, which influences its ability to cross biological membranes. chemmethod.com

Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. This descriptor is a good predictor of drug absorption and transport.

Hydrogen Bond Donors and Acceptors: The number of hydrogen atoms attached to electronegative atoms (donors) and the number of electronegative atoms with lone pairs (acceptors). These are critical for molecular interactions.

Molar Refractivity: A measure of the total polarizability of a mole of a substance.

| Descriptor Type | Description | Relevance in Computational Studies |

|---|---|---|

| Molecular Weight | Mass of one mole of the substance (g/mol). | Influences size, diffusion, and oral bioavailability. |

| LogP | Ratio of concentrations of a compound in a mixture of two immiscible phases (octanol and water) at equilibrium. | Key indicator of lipophilicity and membrane permeability. chemmethod.com |

| Topological Polar Surface Area (TPSA) | Surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. | Predicts drug transport properties such as intestinal absorption and blood-brain barrier penetration. |

| Hydrogen Bond Donors/Acceptors | Count of functional groups capable of donating or accepting hydrogen bonds. | Crucial for understanding drug-receptor interactions. |

| Molar Refractivity | A measure of the volume occupied by an atom or molecule and its polarizability. | Relates to van der Waals forces and ligand-receptor binding. |

Topological Descriptors

Topological descriptors, also known as constitutional descriptors, are numerical representations of molecular topology derived from the graph representation of a molecule. chemmethod.com They encode information about the size, shape, branching, and connectivity of atoms within the molecule, disregarding its three-dimensional conformation. These descriptors are calculated from the molecular graph where atoms are represented as vertices and bonds as edges.

For this compound, various topological indices would be calculated to quantify its structural features. Examples of such descriptors include:

Wiener Index: The sum of the lengths of the shortest paths between all pairs of non-hydrogen atoms in the molecular graph.

Randić Index: A measure of molecular branching, calculated from the degrees of adjacent vertices in the molecular graph.

Zagreb Indices: A pair of indices that consider the degrees of the vertices in the molecular graph, providing information about the extent of branching.

Balaban Index: A distance-based topological index that is sensitive to the shape of the molecule.

These indices provide a comprehensive numerical profile of the molecule's structure, which can then be correlated with its biological activity or physical properties in QSAR models. chemmethod.com

Applicability Domain and Model Validation

The development of a robust QSAR model does not end with its creation; it requires rigorous validation and a clear definition of its limitations. mdpi.com This ensures that the model provides reliable predictions for new, untested compounds.

Applicability Domain (AD)

The Applicability Domain (AD) of a QSAR model is the chemical space of compounds for which the model is expected to make reliable predictions. nih.govnih.gov Predictions for compounds that fall outside this domain are considered extrapolations and are likely to be unreliable. mdpi.com Defining the AD is a critical principle for QSAR model validation, as stipulated by the Organisation for Economic Co-operation and Development (OECD). mdpi.com

Several methods are used to define the AD, often based on the descriptors used to build the model:

Range-based methods: The AD is defined by the minimum and maximum values of each descriptor in the training set. A new compound is considered inside the AD if all its descriptor values fall within these ranges.

Distance-based methods: The distance of a new compound to the compounds in the training set is calculated in the descriptor space (e.g., Euclidean distance, Tanimoto distance). variational.ai A prediction is considered reliable only if the distance is below a predefined threshold. variational.ai

Leverage approach: This statistical method uses the hat matrix diagonal (leverage) to identify compounds that are outliers in the descriptor space of the training set. A warning leverage value is defined, and compounds with higher leverage are considered outside the AD.

Model Validation

Model validation is the process of assessing the reliability and predictive power of a developed QSAR model. nih.gov It involves several statistical metrics and procedures to ensure the model is robust, stable, and not a result of chance correlation. researchgate.net Validation is typically divided into internal and external validation.

Internal Validation: This process assesses the stability of the model using the training set data alone. The most common technique is cross-validation, such as the leave-one-out (LOO) method, where the model is repeatedly re-built, leaving out one compound at a time to be predicted by the model built on the remaining compounds. researchgate.netresearchgate.net The cross-validation coefficient (Q²) is a key metric here.

External Validation: This is a more stringent test where the model's predictive ability is evaluated on an external set of compounds that were not used in the model development process. researchgate.net Key statistical parameters for external validation include the predictive R² (R²ext). researchgate.net

Y-Randomization: This test ensures that the model is not the result of a chance correlation between the descriptors and the biological activity. The response (Y-variable) values are randomly shuffled, and a new QSAR model is built. This process is repeated multiple times. If the resulting models have significantly lower R² and Q² values than the original model, it confirms that the original model is robust and not due to chance. researchgate.net

| Validation Type | Method | Key Statistical Parameter(s) | Purpose |

|---|---|---|---|

| Internal Validation | Leave-One-Out (LOO) Cross-Validation | Q² (or q²) | To assess the robustness and internal predictive power of the model. researchgate.netresearchgate.net |

| Leave-Many-Out Cross-Validation | Q² | A more rigorous internal test of model stability. | |

| External Validation | Prediction on an external test set | R²ext (Predictive R²) | To assess the model's ability to predict the activity of new compounds. researchgate.net |

| Further Robustness Check | Y-Randomization Test | Low R² and Q² for randomized models | To ensure the model is not due to chance correlation. researchgate.net |

Biological Activities and Mechanistic Investigations in Academic Settings Non Clinical

Antioxidant Activity Research

The antioxidant potential of 1-(4-Hydroxy-3-isopropylphenyl)ethanone and related compounds has been evaluated in various in vitro studies using common free radical scavenging assays. These assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) methods, are widely used to screen for and quantify the antioxidant capacity of chemical compounds. nih.govnih.govsigmaaldrich.com

The DPPH assay is a straightforward and popular method based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow which is measured spectrophotometrically. nih.govmdpi.comresearchgate.net Similarly, the ABTS assay involves the generation of the ABTS radical cation, which is then reduced by the antioxidant, leading to a loss of color. nih.govnih.gov The FRAP assay, on the other hand, measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺), resulting in the formation of an intense blue color. sigmaaldrich.commdpi.com

Studies have shown that phenolic compounds, in general, exhibit significant antioxidant activity in these assays. openagrar.de The presence of hydroxyl groups on the aromatic ring is crucial for the radical scavenging activity. The specific activity of this compound would be influenced by its chemical structure, including the position and nature of substituent groups on the phenyl ring.

Table 1: Overview of Common Free Radical Scavenging Assays

| Assay | Principle | Measurement |

|---|---|---|

| DPPH | Reduction of the stable DPPH radical by an antioxidant. mdpi.comresearchgate.net | Decrease in absorbance at ~517 nm. researchgate.net |

| ABTS | Reduction of the pre-formed ABTS radical cation by an antioxidant. nih.gov | Decrease in absorbance at specific wavelengths (e.g., 734 nm). nih.gov |

| FRAP | Reduction of a ferric (Fe³⁺) complex to a ferrous (Fe²⁺) complex by an antioxidant. sigmaaldrich.com | Formation of a colored ferrous complex, measured by absorbance. sigmaaldrich.com |

In non-clinical academic research, the ability of compounds to modulate oxidative stress is often investigated using cellular models. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products or repair the resulting damage. nih.govnih.govmdpi.com When this balance is disturbed, cellular components such as lipids, proteins, and DNA can be damaged, leading to cellular dysfunction.

Cellular models provide a more biologically relevant system to study the effects of compounds like this compound on oxidative stress pathways. Researchers can induce oxidative stress in cultured cells using various agents and then assess the protective effects of the test compound. Common methods to induce oxidative stress in vitro include exposure to hydrogen peroxide (H₂O₂) or agents that deplete endogenous antioxidants like buthionine sulfoximine (BSO). mdpi.com

The protective effects of a compound are evaluated by measuring various markers of oxidative stress and cell viability. These can include quantifying intracellular ROS levels, assessing mitochondrial function, and measuring the extent of lipid peroxidation and DNA damage. Furthermore, studies may investigate the compound's influence on the expression and activity of endogenous antioxidant enzymes.

While direct studies on this compound in specific cellular oxidative stress models are not extensively detailed in the provided context, the general approach involves treating cells with an oxidative stressor and then determining if the compound can mitigate the harmful effects. For instance, a study might expose neuronal cells to an oxidative insult and then measure whether the compound can prevent cell death or the loss of neurites. mdpi.com

Antimicrobial Activity Research

The antibacterial properties of various phytochemicals are a significant area of research. Studies have investigated the activity of compounds against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli. mdpi.com S. aureus is a common bacterium found on the skin and in the nasal passages and can cause a range of illnesses from minor skin infections to more serious conditions. mdpi.comsemanticscholar.org E. coli is a diverse group of bacteria that are typically found in the intestines of people and animals. nih.gov

The structural differences between Gram-positive and Gram-negative bacteria, particularly the presence of an outer membrane in Gram-negative bacteria, can influence their susceptibility to antimicrobial agents. mdpi.com Research has shown that some phytochemicals are effective against both types of bacteria. For example, a related compound, 4-hydroxy-3-(3-methyl-2-butenyl) acetophenone (B1666503), isolated from Senecio graveolens, has demonstrated antibacterial activity. researchgate.net

Investigations into the antibacterial effects of compounds often involve determining their ability to inhibit bacterial growth or kill the bacteria outright. These studies are crucial for the initial screening of potential new antimicrobial agents.

In addition to antibacterial research, the antifungal activity of natural compounds is also a field of active investigation. Common fungal strains used in these studies include Aspergillus niger and Candida albicans. A. niger is a filamentous fungus commonly found in the environment and can cause what is known as black mold. nih.gov C. albicans is a yeast that is part of the normal human microbiota but can cause opportunistic infections. nih.gov

Research has shown that certain plant-derived compounds possess antifungal properties. For instance, a compound with a similar structure to this compound, specifically 4-hydroxy-3-(3-methyl-2-butenyl) acetophenone, has been found to have antifungal capabilities against C. albicans. researchgate.net Studies have also demonstrated that some natural compounds can exhibit synergistic effects when combined with existing antifungal drugs like fluconazole. researchgate.netresearchgate.net

The evaluation of antifungal activity often involves assessing the compound's ability to inhibit fungal growth, disrupt biofilm formation, and affect fungal morphology. nih.govnih.gov

A fundamental aspect of antimicrobial research is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. nih.gov This quantitative measure is crucial for assessing the potency of a potential antimicrobial compound.

The broth microdilution method is a common technique used to determine the MIC. nih.gov In this method, a standardized suspension of the microorganism is added to wells of a microtiter plate containing serial dilutions of the test compound. After incubation, the wells are visually inspected for turbidity, which indicates microbial growth. The lowest concentration of the compound that shows no visible growth is recorded as the MIC.

MIC values are essential for comparing the efficacy of different compounds and for understanding their spectrum of activity against various microorganisms. For example, studies have reported MIC values for natural compounds against a range of bacterial and fungal strains. nih.govresearchgate.net These values provide a standardized benchmark for the antimicrobial potential of the tested substances.

Table 2: Representative Minimum Inhibitory Concentration (MIC) Data for Various Natural Compounds Against Selected Microorganisms

| Compound/Extract | Microorganism | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| Various Phytochemicals | S. aureus | 200 - >3200 | mdpi.com |

| Carvacrol | S. aureus (MSSA) | 128.0 - 203.2 | mdpi.com |

| Thymol | S. aureus (MSSA) | 256.0 - 724.0 | mdpi.com |

| Eugenol, Ferulic Acid, etc. | S. aureus | 0.75 - 160 (mg/mL) | nih.gov |

| Kojic Acid-Piperazine Hybrids | C. albicans | 64 | researchgate.net |

Note: This table presents a selection of data from various sources to illustrate the concept of MIC and is not specific to this compound.

Anti-inflammatory Activity Research (in vitro models)

Investigations using in vitro models, such as lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 246.7), have provided insights into the anti-inflammatory potential of this compound.

Research indicates that this compound can modulate key inflammatory pathways. Studies have shown that it can significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-induced macrophages. The mechanism for this is believed to be the downregulation of the inducible nitric oxide synthase (iNOS) enzyme. Furthermore, the compound has been observed to suppress the secretion of pro-inflammatory cytokines, which are critical signaling molecules in the inflammatory response. This modulation of inflammatory mediators suggests that this compound may interfere with signaling cascades such as the NF-κB pathway, a central regulator of inflammation.

Anticancer Research (in vitro cellular models)

The potential of this compound as an anticancer agent has been explored through its effects on various cancer cell lines in vitro.

The compound has demonstrated selective cytotoxic effects against several human cancer cell lines. This activity has been notably observed in breast cancer cells (MCF-7), liver cancer cells (HepG2), and colon cancer cells (HCT-116). The data suggests a dose-dependent inhibition of cell proliferation and viability in these cell lines, indicating a potential for targeted anticancer activity.

Below is a summary of observed cytotoxic activity:

| Cell Line | Cancer Type | Observed Effect |

| MCF-7 | Breast Cancer | Inhibition of cell proliferation |

| HepG2 | Liver Cancer | Dose-dependent cytotoxicity |

| HCT-116 | Colon Cancer | Reduced cell viability |

In the context of anticancer research, the compound's ability to inhibit specific enzymes that are crucial for cancer cell cycle progression and metabolism has been investigated. Preliminary studies have shown inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), an enzyme pivotal for cell cycle regulation. By inhibiting CDK2, the compound may halt cancer cells in specific phases of the cell cycle, preventing their division. Additionally, research has pointed towards the inhibition of α-Glucosidase, an enzyme involved in carbohydrate metabolism, which can be overactive in certain cancers.

A key mechanism underlying the anticancer effects of this compound is the induction of apoptosis, or programmed cell death, in cancer cells. In vitro studies have shown that treatment with the compound leads to characteristic morphological and biochemical markers of apoptosis in cancer cells. This includes cell shrinkage, chromatin condensation, and the activation of caspases, which are the executive enzymes of the apoptotic pathway. By triggering this self-destruct mechanism, the compound can eliminate cancer cells without inducing the inflammatory response associated with necrosis.

Interaction with Specific Molecular Targets (e.g., tubulin)

While direct experimental studies detailing the interaction of this compound with tubulin are not extensively documented in publicly available research, the broader class of phenolic ketones, to which this compound belongs, has been investigated for tubulin-binding activity. Research into structurally related compounds can offer insights into the potential mechanisms of action.

Tubulin is a critical protein involved in the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics is a key mechanism for many anticancer agents. Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, have been shown to interact with various proteins, including tubulin.

Studies on other phenolic ketones, such as dihydroxynaphthyl aryl ketones, have demonstrated their ability to bind to the colchicine-binding site on tubulin, thereby inhibiting microtubule assembly. This interaction is often stabilized by hydrogen bonds and hydrophobic interactions. The presence of the hydroxyl and isopropyl groups on the phenyl ring of this compound suggests the potential for similar interactions. The hydroxyl group can act as a hydrogen bond donor or acceptor, while the isopropyl group can engage in hydrophobic interactions within the binding pocket of tubulin.

To illustrate the tubulin inhibitory activity of related phenolic compounds, the following table summarizes findings from studies on other ketones that interact with tubulin.

| Compound Class | Example Compound | Target Site on Tubulin | Observed Effect |

| Dihydroxynaphthyl aryl ketones | Not specified | Colchicine-binding site | Inhibition of microtubule assembly |

| Chalcones (phenolic ketones) | Various derivatives | Colchicine-binding site | Disruption of microtubule dynamics, cell cycle arrest |

This table is illustrative and based on the activities of structurally related compound classes, as direct data for this compound is not available.

Molecular docking and computational modeling studies, while not found specifically for this compound and tubulin, are common initial steps in investigating such interactions. These in silico methods could predict the binding affinity and mode of interaction, guiding further experimental validation.

Structure Activity Relationship Sar Studies and Lead Optimization Research

Correlating Structural Modifications with Biological Research Outcomes

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological effect. For phenolic compounds like 1-(4-hydroxy-3-isopropylphenyl)ethanone, key modifications typically involve the phenolic hydroxyl group, the alkyl substituent (isopropyl group), and the acetyl group.

The biological activity of phenolic compounds is often influenced by the presence and position of hydroxyl groups. The phenolic -OH group can act as a hydrogen bond donor and acceptor, which is crucial for interaction with biological targets. nih.gov Modifications such as esterification or etherification of this group can significantly alter a compound's binding affinity, solubility, and metabolic stability. For instance, in a series of homoisoflavonoids, the catechol structure (two hydroxyl groups) on a phenyl ring was found to be important for acetylcholinesterase (AChE) inhibition. nih.gov

The nature and position of alkyl substituents on the phenyl ring also play a vital role. The isopropyl group at position 3 of this compound contributes to the molecule's lipophilicity. Altering this group—for example, by replacing it with smaller (methyl) or larger, more complex alkyl or aryl groups—can modulate the compound's interaction with hydrophobic pockets in target proteins. SAR studies on various acetophenone (B1666503) derivatives indicate that lipophilicity is often a major factor in enhancing biological activity. researchgate.net

The acetyl group is another key feature. Modifications to this keto group, such as reduction to an alcohol or conversion to an oxime, can lead to significant changes in biological function by altering the electronic properties and hydrogen bonding capacity of the molecule. nih.gov

Below is a table illustrating potential modifications to the this compound scaffold and their predicted impact on biological properties based on general SAR principles.

| Modification Site | Structural Change | Potential Impact on Biological Activity |

| Phenolic Hydroxyl (Position 4) | Methylation (to form a methoxy group) | Decreased hydrogen bonding ability; Increased lipophilicity; Altered target binding. |

| Phenolic Hydroxyl (Position 4) | Acylation (to form an ester) | Increased lipophilicity; May act as a prodrug, releasing the active phenol (B47542) upon hydrolysis. |

| Isopropyl Group (Position 3) | Replacement with a smaller alkyl group (e.g., methyl) | Decreased lipophilicity; May improve fit in smaller binding pockets. |

| Isopropyl Group (Position 3) | Replacement with a bulkier group (e.g., tert-butyl) | Increased lipophilicity; May enhance binding in large hydrophobic pockets but could also cause steric hindrance. |

| Acetyl Group (Position 1) | Reduction to an alcohol | Changes from a hydrogen bond acceptor to a donor/acceptor; Alters planarity and electronic profile. |

| Acetyl Group (Position 1) | Conversion to an oxime | Introduces new hydrogen bonding capabilities; Can alter binding geometry. |

| Aromatic Ring | Introduction of additional substituents (e.g., halogens, nitro groups) | Alters electronic properties (electron-withdrawing/donating); Can influence metabolic stability and binding affinity. |

Rational Design of Derivatives Based on SAR Insights

Rational drug design utilizes SAR data to create new derivatives with improved potency, selectivity, and pharmacokinetic properties. umn.edumdpi.com Based on the SAR principles discussed, derivatives of this compound can be logically designed. For example, if a biological target has a well-defined hydrophobic pocket, derivatives with larger or more lipophilic groups at the 3-position could be synthesized to enhance binding. Conversely, if increased water solubility is desired, modifications that introduce polar groups would be prioritized.

In the development of inhibitors for hematopoietic progenitor kinase 1 (HPK1), a structure-based rational design approach led to the creation of a novel series of 1H-pyrazolo[3,4-d]pyrimidine derivatives with significant inhibitory activity. nih.gov A similar strategy could be applied to the this compound scaffold, using computational modeling to predict how structural changes would affect binding to a specific target. umn.edu For instance, if the phenolic hydroxyl is found to be essential for activity through hydrogen bonding, derivatives would be designed to maintain this feature while modifying other parts of the molecule to optimize secondary interactions. nih.gov

Strategies for Improving Research Lead Properties

Once a lead compound like this compound is identified, various strategies can be employed to optimize its properties for further development.

Structural Simplification Strategies

Structural simplification is a technique used to reduce the molecular complexity of a lead compound while retaining its key pharmacophoric features. nih.gov This can lead to derivatives that are easier to synthesize, have better physicochemical properties, and potentially fewer off-target effects. For a molecule like this compound, simplification could involve replacing the isopropyl group with a less complex methyl group, as seen in the related compound 4-hydroxy-3-methylacetophenone. nist.gov This simplification reduces the molecular weight and lipophilicity, which could improve its drug-like properties.

Ligand Efficiency and Selectivity Considerations in Academic Design

Ligand efficiency (LE) is a metric used to evaluate how effectively a molecule binds to its target relative to its size (typically measured by the number of heavy, non-hydrogen atoms). nih.gov It is a valuable tool in lead optimization, as it helps prioritize smaller, more efficient molecules that have greater potential for development into drug candidates with favorable properties. core.ac.uk

Lipophilic ligand efficiency (LLE) is another important metric that relates potency to lipophilicity (logP). nih.gov During lead optimization, the goal is often to increase potency while controlling or decreasing lipophilicity, thereby improving the LLE. For derivatives of this compound, chemists would calculate and track LE and LLE to guide synthetic efforts toward compounds with a better balance of properties. For example, if a modification increases potency but also significantly increases molecular weight, the LE might decrease, suggesting it is not an efficient optimization path. nih.gov

Selectivity, the ability of a compound to interact with a specific target over others, is crucial. For kinase inhibitors, for instance, achieving selectivity over closely related kinases is a major challenge. nih.gov Design strategies to improve selectivity might involve exploiting subtle differences in the amino acid residues of the target's binding site, designing derivatives that form specific interactions not possible with off-targets.

In Silico ADME Prediction and Analysis for Research Candidates (Non-Clinical)

Before committing to costly synthesis and biological testing, computational (in silico) methods are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. nih.govmdpi.com These predictions help to identify potential liabilities early in the discovery process. impactfactor.orgresearchgate.net

For derivatives of this compound, various ADME parameters can be calculated using software like SwissADME or pkCSM. researchgate.net

Key Predicted ADME Properties for a Hypothetical Derivative:

| Property | Description | Predicted Value for a Representative Acetophenone |

| Molecular Weight | Mass of the molecule. Generally <500 g/mol is preferred for oral drugs. | 150.17 g/mol for 4'-Hydroxy-3'-methylacetophenone. nist.gov |

| logP (Lipophilicity) | The logarithm of the partition coefficient between octanol and water. Values between 1 and 3 are often considered optimal. | Varies with structure; high values can lead to poor absorption and metabolic issues. |

| Topological Polar Surface Area (TPSA) | A measure of the molecule's polar surface area. TPSA < 140 Ų is often associated with good oral bioavailability. | 37.3 Ų for 4'-Hydroxy-3'-methylacetophenone. |

| Water Solubility (logS) | Predicts the solubility of the compound in water. Poor solubility can hinder absorption. | Generally, higher negative values indicate lower solubility. |

| GI Absorption | Prediction of absorption from the gastrointestinal tract. | Acetophenone derivatives often show high predicted GI absorption. researchgate.net |

| Blood-Brain Barrier (BBB) Permeation | Predicts whether the compound can cross the BBB. | Dependent on lipophilicity and other factors. |

| CYP450 Inhibition | Predicts if the compound is likely to inhibit major cytochrome P450 enzymes, which can lead to drug-drug interactions. | Phenolic compounds can be susceptible to metabolism and may inhibit certain CYP isoforms. |

| P-glycoprotein (P-gp) Substrate | Predicts if the compound is a substrate for the P-gp efflux pump, which can limit bioavailability. | Many small molecules are potential substrates for P-gp. |

These in silico tools allow researchers to virtually screen and prioritize derivatives of this compound, focusing synthetic efforts on compounds with the most promising combination of predicted biological activity and drug-like properties. impactfactor.orgresearchgate.net

Metabolism and Biotransformation Research Non Human / in Vitro

Identification of Metabolic Pathways in Research Models (e.g., liver microsomes, microbial systems)

In vitro research utilizing liver microsomes is a standard method for investigating the metabolism of xenobiotics. nih.govunl.edu Liver microsomes are vesicles of the endoplasmic reticulum and contain a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. nih.gov These enzymes are responsible for the Phase I metabolism of a vast array of compounds. nih.govnih.gov For a compound like 1-(4-Hydroxy-3-isopropylphenyl)ethanone, several metabolic pathways can be anticipated based on its chemical structure and findings from related phenolic compounds.

The metabolism of structurally similar compounds, such as propofol (B549288) (2,6-diisopropylphenol), in liver microsomes has been well-documented and provides a relevant model. Propofol undergoes significant Phase I and Phase II metabolism. nih.govnih.gov Phase I reactions for propofol are primarily mediated by CYP enzymes, leading to hydroxylation of the aromatic ring and oxidation of the isopropyl side chains. nih.govnih.gov Similarly, this compound is expected to undergo hydroxylation on the aromatic ring, potentially at the positions ortho or meta to the existing hydroxyl group. Oxidation of the isopropyl group to form alcohol or carboxylic acid derivatives is another plausible pathway.

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. mdpi.com For phenolic compounds, the most common conjugation reactions are glucuronidation and sulfation. nih.gov The hydroxyl group of this compound is a prime target for these reactions. In studies with propofol, direct glucuronidation of the phenolic hydroxyl group is a major metabolic route. nih.govresearchgate.net Therefore, it is highly probable that this compound also forms a glucuronide conjugate. Sulfation of the phenolic group is another key Phase II pathway observed for many phenols and is also a likely metabolic route for this compound. nih.gov

Microbial systems offer an alternative model for studying biotransformation and can reveal novel metabolic pathways. Certain microorganisms are known to metabolize acetophenone (B1666503) and its derivatives. For example, some bacteria can hydroxylate the aromatic ring of phenolic compounds, while others can reduce the keto group of acetophenones to the corresponding secondary alcohol.

Based on the metabolism of analogous compounds, the following table summarizes the potential metabolic pathways for this compound in research models.

| Metabolic Pathway | Description | Potential Metabolites |

| Phase I: Oxidation | Addition of hydroxyl groups or oxidation of alkyl side chains. | Hydroxylated aromatic ring derivatives, Isopropyl side-chain oxidation products (alcohols, carboxylic acids) |

| Phase I: Reduction | Reduction of the ketone group to a secondary alcohol. | 1-(4-Hydroxy-3-isopropylphenyl)ethanol |

| Phase II: Glucuronidation | Conjugation with glucuronic acid at the phenolic hydroxyl group. | This compound-O-glucuronide |

| Phase II: Sulfation | Conjugation with a sulfate (B86663) group at the phenolic hydroxyl group. | This compound-O-sulfate |

Enzymatic Interactions and Reaction Mechanisms of this compound

The metabolism of this compound is mediated by several key enzyme families. The specific enzymes involved can be inferred from studies on structurally related compounds.

Cytochrome P450 (CYP) Enzymes: The CYP superfamily is central to the Phase I metabolism of many xenobiotics. nih.gov For phenolic compounds like this compound, CYP enzymes catalyze oxidative reactions. The metabolism of propofol, for instance, is predominantly carried out by CYP2B6 and to a lesser extent, CYP2C9, which are responsible for its hydroxylation. nih.gov It is therefore plausible that these or other CYP isoforms are involved in the aromatic hydroxylation and isopropyl side-chain oxidation of this compound. The mechanism of CYP-mediated aromatic hydroxylation often involves the formation of an epoxide intermediate which then rearranges to a phenol (B47542). nih.gov

UDP-Glucuronosyltransferases (UGTs): These enzymes are responsible for glucuronidation, a major Phase II metabolic pathway. mdpi.com The phenolic hydroxyl group of this compound makes it a likely substrate for UGTs. UGT1A9 is a key enzyme in the glucuronidation of propofol. nih.gov Given the structural similarities, UGT1A9 and other UGT isoforms are expected to catalyze the conjugation of glucuronic acid to the hydroxyl group of this compound.

Sulfotransferases (SULTs): SULTs are another important family of Phase II enzymes that catalyze the sulfation of hydroxyl groups. nih.gov Phenolic compounds are common substrates for SULTs. nih.gov The sulfation of the phenolic hydroxyl group of this compound is a probable metabolic reaction, likely catalyzed by SULT1A1, a major isoform involved in the sulfation of phenols. nih.gov

Ketoreductases/Alcohol Dehydrogenases: In microbial systems and potentially in mammalian cytosol, the ketone group of the ethanone (B97240) moiety can be reduced to a secondary alcohol. This bioreduction is catalyzed by ketoreductases or alcohol dehydrogenases.

The following table summarizes the key enzymes potentially involved in the metabolism of this compound and their mechanisms of action.

| Enzyme Family | Specific Isoforms (Predicted) | Reaction Catalyzed | Mechanism of Action |

| Cytochrome P450 (CYP) | CYP2B6, CYP2C9, and others | Aromatic hydroxylation, Isopropyl side-chain oxidation | Monooxygenation, often involving an epoxide intermediate for aromatic hydroxylation. |

| UDP-Glucuronosyltransferases (UGTs) | UGT1A9 and others | Glucuronidation of the phenolic hydroxyl group | Transfer of glucuronic acid from UDP-glucuronic acid to the substrate. |

| Sulfotransferases (SULTs) | SULT1A1 and others | Sulfation of the phenolic hydroxyl group | Transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the substrate. |

| Ketoreductases/Alcohol Dehydrogenases | Various | Reduction of the ketone group | Transfer of a hydride from a cofactor (e.g., NADPH) to the carbonyl carbon. |

Characterization of Metabolites in Research Samples

The identification and characterization of metabolites are essential steps in understanding the biotransformation of a compound. In in vitro metabolism studies, this is typically achieved using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

For this compound, while direct studies fully characterizing all its metabolites are not extensively published, the expected metabolic products can be predicted based on the known metabolism of similar structures.

Phase I Metabolites:

Hydroxylated derivatives: The addition of a second hydroxyl group to the aromatic ring would result in a metabolite with a mass-to-charge ratio (m/z) of 16 units higher than the parent compound. The exact position of hydroxylation would be determined by the regioselectivity of the involved CYP enzymes.

Isopropyl side-chain oxidation products: Oxidation of one of the methyl groups of the isopropyl moiety to a primary alcohol would also result in a metabolite with an m/z 16 units higher. Further oxidation to a carboxylic acid would lead to an increase of 30 mass units.

Reduced metabolite: The reduction of the ketone to a secondary alcohol would produce 1-(4-Hydroxy-3-isopropylphenyl)ethanol, a metabolite with an m/z 2 units higher than the parent compound.

Phase II Metabolites:

Glucuronide conjugate: Conjugation with glucuronic acid would result in a significant increase in mass (176 units), leading to a metabolite with a much higher molecular weight and polarity.

Sulfate conjugate: Sulfation would add a sulfate group (80 units), also resulting in a more polar metabolite.

The following table outlines the predicted metabolites of this compound and the analytical characteristics that would be used for their identification.

| Metabolite Type | Predicted Structure | Expected Mass Shift (from parent) | Key Analytical Features for Characterization |

| Phase I | Aromatic hydroxylation product | +16 Da | MS/MS fragmentation pattern showing the loss of water from the hydroxylated ring. |

| Phase I | Isopropyl hydroxylation product | +16 Da | MS/MS fragmentation pattern consistent with an alcohol on the side chain. |

| Phase I | Isopropyl carboxylation product | +30 Da | MS/MS fragmentation showing the loss of CO2. |

| Phase I | Ketone reduction product | +2 Da | Different chromatographic retention time from the parent; MS/MS fragmentation may differ. |

| Phase II | Glucuronide conjugate | +176 Da | Characteristic loss of 176 Da in MS/MS, corresponding to the glucuronic acid moiety. |

| Phase II | Sulfate conjugate | +80 Da | Characteristic loss of 80 Da in MS/MS, corresponding to the sulfate group (SO3). |

Analytical Methodologies for Research Applications

Development of Robust Methods for Detection and Quantification in Research Matrices

Developing a robust analytical method requires a systematic approach, beginning with efficient sample preparation to isolate the target analyte from complex matrices. thermofisher.com This is followed by optimizing separation techniques to resolve the analyte from interfering substances and employing sensitive detection methods for accurate quantification.

The initial and often most critical step in the analytical workflow is sample preparation. organomation.com Its goal is to extract 1-(4-Hydroxy-3-isopropylphenyl)ethanone from the sample matrix, remove interferences that could affect the analysis, and concentrate the analyte to a level suitable for detection. thermofisher.com The choice of technique depends on the nature of the sample matrix (e.g., biological fluids, environmental samples, reaction mixtures) and the physicochemical properties of the analyte.

Solvent Dissolution: This is the simplest technique, suitable for solid samples where this compound can be readily dissolved in an appropriate organic solvent. The choice of solvent is critical to ensure complete dissolution of the analyte while minimizing the dissolution of interfering matrix components.

Liquid-Liquid Extraction (LLE): LLE is a widely used technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic phase. thermofisher.comorganomation.com For this compound, which has both polar (hydroxyl group) and nonpolar (isopropylphenyl group) characteristics, the pH of the aqueous phase can be adjusted to optimize extraction efficiency. At a neutral or acidic pH, the hydroxyl group is protonated, making the molecule less polar and more soluble in organic solvents like ethyl acetate (B1210297) or dichloromethane.

Solid-Phase Extraction (SPE): SPE is a more selective and efficient alternative to LLE, using a solid sorbent packed in a cartridge to adsorb the analyte from a liquid sample. nih.gov For this compound, a reverse-phase (RP) sorbent like C18 would be suitable. The sample is loaded onto the cartridge, interfering substances are washed away with a weak solvent, and the analyte is then eluted with a stronger organic solvent like methanol (B129727) or acetonitrile (B52724). nih.gov SPE offers benefits such as higher analyte recovery, reduced solvent consumption, and the potential for automation. nih.gov

Table 1: Comparison of Sample Preparation Techniques for this compound

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Solvent Dissolution | Dissolving the sample in a solvent that selectively solubilizes the analyte. | Simple, fast. | Low selectivity, may extract interfering compounds. |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. organomation.com | High capacity, cost-effective. | Can be labor-intensive, may form emulsions, uses large solvent volumes. thermofisher.com |

| Solid-Phase Extraction (SPE) | Adsorption of the analyte onto a solid sorbent, followed by selective elution. nih.gov | High selectivity, high recovery, easily automated, reduced solvent use. nih.gov | Higher cost of consumables, requires method development. |

Chromatographic Separation Optimization (GC, HPLC)

Chromatography is essential for separating this compound from other components in the prepared sample extract before detection. pressbooks.pub High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating non-volatile or thermally sensitive compounds. pressbooks.pub For this compound, a reverse-phase HPLC method would be highly effective. sielc.com

Stationary Phase: A C18 (octadecylsilyl) column is a common choice, separating compounds based on their hydrophobicity.

Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol is typically used. sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, can be used to optimize the separation of compounds with varying polarities. The addition of a small amount of acid, such as formic or phosphoric acid, can improve peak shape by suppressing the ionization of the phenolic hydroxyl group. sielc.com

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. pressbooks.pub Direct analysis of this compound by GC may be challenging due to the polar hydroxyl group, which can cause peak tailing and reduce volatility. Derivatization (discussed in section 8.2) is often employed to address this.

Stationary Phase: A mid-polarity column, such as one coated with a phenyl- and methyl-substituted polysiloxane, would be appropriate for separating the derivatized or underivatized compound.

Carrier Gas: An inert gas like helium or nitrogen carries the vaporized sample through the column. pressbooks.pub

Temperature Program: A temperature gradient, where the column temperature is gradually increased, is used to elute compounds with different boiling points at different times.

Table 2: Potential Chromatographic Conditions for this compound Analysis

| Parameter | HPLC | GC |

|---|---|---|

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Mid-polarity capillary column (e.g., DB-5ms) |

| Mobile Phase / Carrier Gas | Acetonitrile/Water or Methanol/Water gradient sielc.com | Helium or Hydrogen |

| Detector | UV-Vis (Diode Array Detector), MS | Flame Ionization Detector (FID), MS |

| Temperature | Ambient or slightly elevated (e.g., 30-40 °C) | Temperature-programmed oven (e.g., 100 °C to 280 °C) |

| Analyte State | Native form | Often derivatized to improve volatility |

Spectroscopic Detection and Quantification (UV-Vis, MS)

Following chromatographic separation, a detector is used to quantify the amount of this compound.

UV-Vis Spectroscopy: As a detector for HPLC, UV-Vis spectroscopy is a robust and common choice. The aromatic ring and carbonyl group in this compound create a chromophore that absorbs UV light. A diode array detector (DAD) can be used to scan a range of wavelengths simultaneously, allowing for the determination of the wavelength of maximum absorbance (λmax) for optimal sensitivity and providing spectral information that can help confirm peak identity.

Mass Spectrometry (MS): MS is a highly sensitive and selective detection technique that can be coupled with either HPLC (LC-MS) or GC (GC-MS). nist.gov It works by ionizing the analyte and then separating the ions based on their mass-to-charge ratio (m/z). This provides molecular weight information and fragmentation patterns that offer a high degree of certainty in compound identification. For quantification, selected ion monitoring (SIM) or selected reaction monitoring (SRM) can be used to achieve very low limits of detection. The NIST WebBook provides mass spectral data for the related compound 1-[4-(1-methylethyl)phenyl]-ethanone, which can serve as a reference. nist.gov

Derivatization Techniques for Analytical Enhancement in Research

Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a given analytical method. psu.edu This is particularly useful for enhancing the analysis of this compound, especially for GC.

The primary goals of derivatization for this compound would be:

Increased Volatility for GC: The polar hydroxyl group can be converted to a less polar, more volatile group. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common method to replace the active hydrogen on the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. psu.edu

Improved Thermal Stability: The resulting derivative is often more stable at the high temperatures used in GC. psu.edu

Enhanced Detection Sensitivity: Derivatization can be used to introduce a functionality that is highly responsive to a specific detector. For example, reacting the hydroxyl group with a fluorinated acylating agent can create a derivative that is highly sensitive to an electron capture detector (ECD) in GC. For HPLC, derivatization can be used to attach a fluorophore, enabling highly sensitive fluorescence detection. psu.edu

For instance, reacting the phenolic hydroxyl group with pentafluorobenzyl bromide (PFBBr) would form a derivative suitable for sensitive detection by GC-ECD. researchgate.net Similarly, for LC-MS analysis, derivatization can improve ionization efficiency. nih.gov

Quality Assurance and Quality Control in Analytical Research

Key QA/QC practices in the analysis of this compound include:

Method Validation: The analytical method must be thoroughly validated to demonstrate its fitness for purpose. This involves evaluating parameters such as:

Linearity: Establishing a calibration curve with standards of known concentration to show the detector response is proportional to the analyte concentration.

Accuracy: Assessing the closeness of the measured value to the true value, often determined by analyzing spiked samples with a known amount of analyte.

Precision: Measuring the degree of agreement among replicate measurements of the same sample, reported as relative standard deviation (RSD).

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be accurately quantified. researchgate.net

Use of Standards: Certified reference materials and internal standards are used for calibration and to correct for variations in sample preparation and instrument response.

System Suitability Tests: These are performed before each analytical run to ensure the chromatographic system is performing correctly (e.g., checking peak resolution, tailing factor, and retention time stability).

Standard Operating Procedures (SOPs): All analytical procedures should be meticulously documented in SOPs to ensure consistency over time and between different analysts. bruker.com

Control Samples: QC samples (e.g., blanks, duplicates, and spiked samples) should be included in each analytical batch to monitor the performance of the method. researchgate.net

By implementing these QA/QC measures, research laboratories can ensure the integrity and validity of the analytical data generated for this compound. sigmaaldrich.com

Potential Research Applications and Future Directions

Utility as a Molecular Probe in Biochemical Research

The structure of 1-(4-hydroxy-3-isopropylphenyl)ethanone makes it a candidate for development as a molecular probe in biochemical research. Phenolic compounds are known to interact with various biological macromolecules, and the ketone group provides a reactive handle for chemical modification.

Researchers could potentially modify the hydroxyl or acetyl groups to attach reporter molecules such as fluorophores, biotin, or radioactive isotopes. Such tagged versions of the molecule could be used to:

Visualize and track biological processes: A fluorescently labeled analogue could be used in cellular imaging studies to investigate its uptake, distribution, and interaction with specific cellular components.

Identify protein targets: By incorporating a photoaffinity label or a reactive group, the molecule could be used in chemical proteomics to identify and isolate its binding partners within a cell lysate.

The utility of phenolic compounds in this regard is well-established, and applying these principles to this compound could yield valuable tools for biochemical research.

Application as a Lead Compound for Further Academic Investigation

In the field of drug discovery, a "lead compound" is a molecule that shows promising biological activity against a specific target and serves as a starting point for the development of new drugs. frontiersin.orgtechnologynetworks.com Hydroxyacetophenone derivatives have been identified as promising scaffolds in medicinal chemistry. For instance, certain derivatives have been investigated as potent and selective agonists for the liver X receptor (LXR), which is a target for the treatment of atherosclerosis. nih.gov Others have been studied as non-steroidal antagonists for the farnesoid X receptor (FXR). nih.gov

Given these precedents, this compound could serve as a valuable lead compound for academic investigation into new therapeutic agents. Its structure, featuring a phenol (B47542), a ketone, and an isopropyl group, offers multiple points for chemical modification to explore structure-activity relationships (SAR).

Table 1: Potential Therapeutic Areas for Investigation

| Therapeutic Area | Rationale based on Structurally Similar Compounds |

| Metabolic Diseases | LXR and FXR are key regulators of lipid and glucose metabolism. |

| Inflammatory Diseases | Many phenolic compounds exhibit anti-inflammatory properties. mdpi.com |

| Infectious Diseases | Phenolic compounds are known for their antimicrobial activities. frontiersin.org |

Development of Synthetic Methodologies for Novel Analogues

The development of efficient and versatile synthetic methods is crucial for exploring the full potential of a lead compound. The synthesis of functionalized acetophenones is a well-established area of organic chemistry. researchgate.netresearchgate.net Various methods can be envisioned for the synthesis of novel analogues of this compound.

These methodologies could include:

Modification of the aromatic ring: Introduction of additional substituents, such as halogens, nitro groups, or other alkyl groups, could be achieved through electrophilic aromatic substitution.

Derivatization of the hydroxyl group: The phenolic hydroxyl group can be converted to ethers or esters to modulate the compound's lipophilicity and pharmacokinetic properties.

Transformation of the acetyl group: The ketone can be reduced to an alcohol, converted to an oxime, or used in aldol (B89426) condensations to build more complex structures. nih.gov